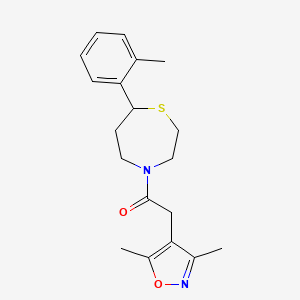
2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H24N2O2S
- Molecular Weight : 344.47 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of isoxazole derivatives with thiazepane structures. The process has been optimized to yield high purity and efficiency, often characterized using techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that derivatives of isoxazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | Activity Against | Method Used | Reference |
|---|---|---|---|
| 2e | Staphylococcus aureus | Disc diffusion | |
| 4e | Mycobacterium tuberculosis | Lowenstein-Jensen |
Cytotoxic Effects
Cytotoxicity assays reveal that this compound can induce cell death in certain cancer cell lines. For example, derivatives have shown IC50 values indicating effective inhibition of cell proliferation in glioma cell lines.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Protein Functions : Similar compounds have been shown to inhibit bromodomain-containing proteins which play a role in gene regulation.
- Induction of Apoptosis : Studies have indicated that the compound can trigger apoptosis in cancer cells through cell cycle arrest mechanisms.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- A study demonstrated that a related isoxazole derivative exhibited significant antibacterial activity against resistant strains of bacteria.
- Another investigation highlighted the anti-inflammatory potential of thiazepane derivatives in preclinical models.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-13-6-4-5-7-16(13)18-8-9-21(10-11-24-18)19(22)12-17-14(2)20-23-15(17)3/h4-7,18H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHWDDXRKDPJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














